Product packaging for 2-Aminobenzhydrol(Cat. No.:CAS No. 13209-38-6)

2-Aminobenzhydrol

Cat. No.: B079127
CAS No.: 13209-38-6
M. Wt: 199.25 g/mol
InChI Key: NAWYZLGDGZTAPN-UHFFFAOYSA-N
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Description

2-Aminobenzhydrol is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound, featuring both amino and benzhydrol functional groups, serves as a versatile precursor for the synthesis of more complex heterocyclic structures, including phenothiazines and other tricyclic systems of pharmacological interest. Its primary research value lies in its role as a building block for the development of compounds with potential biological activity. Researchers utilize this compound to study structure-activity relationships (SAR) and to create novel molecules for screening against various biological targets. The benzhydrol moiety can impart conformational rigidity, while the aromatic amine provides a handle for further functionalization via diazotization or amide bond formation. Its mechanism of action in research settings is context-dependent, but it is frequently investigated for its potential to be metabolized or to serve as a core scaffold for ligands interacting with central nervous system (CNS) targets, making it a compound of interest in neuroscience and neuropharmacology studies. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B079127 2-Aminobenzhydrol CAS No. 13209-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWYZLGDGZTAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297071
Record name 2-Aminobenzhydrol
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13209-38-6
Record name 13209-38-6
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Record name 2-Aminobenzhydrol
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Record name 2-Aminobenzhydrol
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Synthetic Methodologies for 2 Aminobenzhydrol

Modern and Advanced Synthetic Strategies

Catalytic Approaches to 2-Aminobenzhydrol Synthesis

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis is pivotal in activating and transforming this compound and its derivatives into more complex molecules, particularly heterocyclic structures.

A notable application involves the use of arene Ruthenium(II) complexes. An arene Ru(II) benzhydrazone (B1238758) complex has been shown to effectively catalyze the sequential acceptorless dehydrogenative coupling (ADC) of this compound derivatives with primary alcohols, such as benzyl (B1604629) alcohols. organic-chemistry.org This reaction, conducted in the presence of ammonium (B1175870) acetate (B1210297) (NH₄OAc) as a nitrogen source, yields a diverse range of 2,4-disubstituted quinazolines in high yields (up to 95%) under mild conditions. organic-chemistry.org This process is highly atom-efficient, releasing only water and hydrogen gas as byproducts, and avoids the need for pre-functionalized starting materials or external oxidants. organic-chemistry.org

Mechanistic studies indicate that the Ru(II) catalyst facilitates the in-situ generation of intermediates, including aldehydes and the corresponding 2-aminobenzophenone (B122507), which then undergo condensation and cyclization. organic-chemistry.orgmdpi.com The practicality of this method has been demonstrated on a gram scale. organic-chemistry.org

Table 1: Ru(II)-Catalyzed Transformation of this compound Derivatives
Starting MaterialsCatalyst SystemKey FeaturesProductYieldReference
This compound derivatives, Benzyl alcohols, NH₄OAcArene Ru(II) benzhydrazone complex (1 mol%)Acceptorless Dehydrogenative Coupling (ADC); Mild conditions; Atom-economic2,4-Disubstituted QuinazolinesUp to 95% organic-chemistry.org
Organocatalytic and Biocatalytic Pathways

Organocatalysis offers a metal-free alternative for transformations involving the this compound structural backbone. Molecular iodine, acting as an organocatalyst, facilitates the synthesis of quinazolines from 2-aminobenzophenones (the oxidized form of this compound) and benzylamines. thieme-connect.com This method is noted for its use of molecular oxygen as a green oxidant and can be performed under solvent-free conditions, simplifying the workup process. thieme-connect.com

Biocatalytic pathways for the direct synthesis or transformation of this compound are an emerging area of interest, aligning with the principles of green chemistry. While specific enzymes tailored for this compound are not yet widely documented, the broader field of biocatalysis provides potential routes. Enzymes such as alcohol dehydrogenases, imine reductases, and transaminases are studied for their role in producing chiral amines and alcohols. ovgu.denih.gov The reduction of nitroaromatic compounds, a potential route to the amino group, has been achieved using photoenzymatic systems with nitroreductases. nih.gov Although these represent promising strategies, their direct application to produce this compound from common precursors requires further research and development. researchgate.netnih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of this compound and its precursors, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. wordpress.com

Key green approaches include:

Catalyst Choice : The aforementioned Ru(II)-catalyzed synthesis of quinazolines from this compound is considered a green protocol due to its atom economy and benign byproducts (H₂O and H₂). organic-chemistry.org Similarly, using molecular iodine as a metal-free organocatalyst with oxygen as the oxidant presents an environmentally friendly alternative. thieme-connect.com The use of diacetoxyiodobenzene (B1259982) (DIB) as a stable, non-hazardous catalyst for the Friedel-Crafts reaction to produce the 2-aminobenzophenone precursor under microwave conditions is another example. jetir.org

Energy Sources : The use of ultrasound and microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of 2-aminobenzophenone derivatives. jetir.orgtubitak.gov.trnih.gov Ultrasonic irradiation, for instance, can significantly shorten reaction times for the nucleophilic substitution and subsequent reduction steps to form 2-aminobenzophenones. tubitak.gov.tr

Reaction Media : Efforts are being made to replace hazardous solvents with more environmentally benign alternatives, such as water or performing reactions under solvent-free conditions. thieme-connect.comjetir.org

Flow Chemistry and Continuous Processing in Production

Flow chemistry offers significant advantages for the production of this compound's precursor, 2-aminobenzophenone, by providing enhanced control over reaction parameters, improving safety, and facilitating scalability.

A notable application is the synthesis of 2-aminobenzophenones from 2-aminobenzonitriles using Grignard reagents in a continuous flow system. asianpubs.org This process utilizes in-series plug flow reactors, which allows for the nucleophilic addition to occur in one stage, followed by hydrolysis in a subsequent stage. This separation is crucial as it prevents the highly reactive organometallic reagent from reacting with the desired ketone product, a common side reaction in batch processes. asianpubs.org This method demonstrates how continuous processing can improve yield and purity in the synthesis of key intermediates required for this compound production.

Chemical Reactivity and Transformation of 2 Aminobenzhydrol

Oxidation Reactions to 2-Aminobenzophenone (B122507) and Derivatives

The oxidation of the secondary alcohol in 2-aminobenzhydrol to a ketone functionality yields 2-aminobenzophenone. This transformation is a key step in the synthesis of various heterocyclic compounds and other derivatives. A range of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common oxidation methods include the use of:

Manganese dioxide (MnO₂): This is a widely used reagent for the oxidation of allylic and benzylic alcohols.

Dess-Martin periodinane (DMP): Known for its mild reaction conditions, DMP is an effective oxidizing agent for converting alcohols to aldehydes or ketones.

Ruthenium-based catalysts: In the presence of a suitable co-oxidant, ruthenium catalysts can efficiently facilitate the oxidation of this compound to 2-aminobenzophenone. mdpi.com For instance, a ruthenium(II)-catalyzed reaction has been utilized in a one-pot synthesis of substituted quinolines where this compound is first oxidized to 2-aminobenzophenone. mdpi.com

Other oxidizing agents: Various other reagents, such as potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), can also be used, although they may require stricter control of reaction conditions to avoid over-oxidation or side reactions.

The resulting 2-aminobenzophenone is a crucial precursor for numerous pharmaceuticals and fine chemicals. tubitak.gov.trasianpubs.org Its derivatives can be synthesized through further reactions involving the amino or keto group. For example, the amino group can be acylated or alkylated, while the ketone can undergo reactions such as aldol (B89426) condensation or reductive amination.

A study reported the synthesis of 2,4-disubstituted quinazolines starting from this compound derivatives and benzyl (B1604629) alcohols, where the initial step is the oxidation of this compound to 2-aminobenzophenone. acs.orgnih.gov This highlights the importance of the oxidation reaction in creating a key intermediate for subsequent cyclization reactions. acs.org

Cyclization Reactions and Heterocyclic Compound Formation

This compound and its oxidized form, 2-aminobenzophenone, are versatile starting materials for the synthesis of a wide array of heterocyclic compounds. The presence of both an amino group and a reactive carbonyl or alcohol function allows for intramolecular or intermolecular cyclization reactions to form various ring systems.

Benzodiazepines are a class of seven-membered heterocyclic compounds with significant applications. The synthesis of 1,4-benzodiazepines often involves the reaction of a 2-aminobenzophenone derivative with an α-amino acid or its derivative. While 2-aminobenzophenone is the more direct precursor, this compound can be used after its oxidation to the corresponding ketone.

Quinolines and quinazolines are important heterocyclic scaffolds found in many biologically active compounds.

Quinolines: this compound can be a precursor for quinoline (B57606) synthesis. For example, a ruthenium-catalyzed one-pot reaction of this compound, benzyl alcohols, and acetyl acetone (B3395972) leads to the formation of fluorescent quinoline derivatives. mdpi.com In this process, this compound is first oxidized to 2-aminobenzophenone, which then undergoes a series of condensation reactions to form the quinoline ring. mdpi.com Another method involves the reaction of this compound with nitrile compounds and alcohols to produce 2-aminoquinolines. mdpi.com

Quinazolines: The synthesis of quinazolines often utilizes 2-aminobenzophenone as a key starting material. For instance, the reaction of 2-aminobenzophenones with various reagents like benzylamines, α-amino acids, or a combination of an aldehyde and ammonium (B1175870) acetate (B1210297) can yield quinazoline (B50416) derivatives. nih.gov A sustainable method for synthesizing 2,4-disubstituted quinazolines involves the acceptorless dual dehydrogenative coupling of this compound derivatives and benzyl alcohols catalyzed by an arene Ru(II) complex. acs.orgnih.gov This reaction proceeds through the in-situ formation of 2-aminobenzophenone. acs.orgnih.gov

Benzothiazepines and benzoxazepines are seven-membered heterocyclic compounds containing sulfur and oxygen, respectively, in addition to nitrogen. The synthesis of these compounds can potentially start from this compound, although it is more common to use derivatives of 2-aminobenzophenone or 2-aminothiophenol/2-aminophenol. The core structure can be formed through cyclization reactions involving the amino group and a suitable functional group at the ortho position of the second phenyl ring, which can be introduced via derivatization of the benzhydrol moiety.

The reactive nature of the amino and hydroxyl/keto groups in this compound and 2-aminobenzophenone allows for their participation in various other cycloaddition and condensation reactions to form a diverse range of heterocyclic systems. For example, 2-aminobenzophenones are used in the synthesis of acridines and acridones. tubitak.gov.tr

Generation of Benzothiazepines and Benzoxazepines

Derivatization and Functionalization of this compound

The functional groups of this compound can be modified to create a library of derivatives with potentially new properties and applications.

N-Functionalization: The primary amino group can be readily acylated, alkylated, or sulfonylated. For instance, it can react with acid chlorides or anhydrides to form amides, or with alkyl halides to form secondary or tertiary amines. This modification can be used to introduce various functional groups or to protect the amino group during subsequent reactions.

O-Functionalization: The hydroxyl group can be converted into other functional groups. For example, it can be esterified with carboxylic acids or their derivatives, or converted to an ether by reaction with alkyl halides under basic conditions.

Aromatic Ring Substitution: The two phenyl rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce substituents onto the aromatic rings. The positions of substitution will be directed by the existing amino and benzhydrol groups.

Amine Group Modifications

The primary amine group (-NH₂) in this compound is a key site for nucleophilic reactions, allowing for the introduction of various substituents.

One of the most common modifications of the amine group is acylation . This reaction typically involves treating this compound with an acylating agent, such as an acid anhydride (B1165640), in the presence of a base. libretexts.orgtuttee.co The nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride. libretexts.org This results in the formation of an N-substituted amide. chemguide.co.uk For example, the reaction with ethanoic anhydride would yield N-(2-benzoylphenyl)ethanamide. The reaction proceeds through a nucleophilic addition-elimination mechanism. tuttee.colibretexts.org Two molar equivalents of the amine are often required, as one equivalent acts as a nucleophile while the second neutralizes the carboxylic acid byproduct. libretexts.org

Table 1: Examples of Amine Group Acylation Reactions

Reactant 1Reactant 2ProductReaction Type
This compoundEthanoic AnhydrideN-(2-(hydroxy(phenyl)methyl)phenyl)acetamideAcylation/Amide Formation
This compoundBenzoic AnhydrideN-(2-(hydroxy(phenyl)methyl)phenyl)benzamideAcylation/Amide Formation

Another significant transformation involving the amine group is thermal cyclization . Research has shown that passing the vapors of this compound over calcium oxide at high temperatures (450–650 °C) leads to the formation of acridine (B1665455). researchgate.net This intramolecular cyclization reaction involves the participation of both the amine group and the benzhydrol moiety, leading to a new heterocyclic ring system. researchgate.net

Hydroxyl Group Derivatizations

The secondary hydroxyl (-OH) group of this compound can undergo several key reactions, primarily esterification and etherification, to yield a variety of derivatives. nih.govresearchgate.net

Esterification is a fundamental reaction for derivatizing the hydroxyl group. cornell.eduutripoli.edu.ly This process involves reacting this compound with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride, typically in the presence of an acid catalyst. utripoli.edu.lychemguide.co.uk For instance, Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. utripoli.edu.ly A milder method, the Yamaguchi esterification, employs 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride with the carboxylic acid, which then reacts with the alcohol in the presence of a stoichiometric amount of DMAP (4-dimethylaminopyridine) to form the ester. organic-chemistry.org

Table 2: Examples of Hydroxyl Group Esterification Reactions

Reactant 1Reactant 2ProductReaction Type
This compoundAcetic Acid/H⁺(2-aminophenyl)(phenyl)methyl acetateFischer Esterification
This compoundBenzoic Acid/Yamaguchi Reagent(2-aminophenyl)(phenyl)methyl benzoateYamaguchi Esterification

Etherification of the hydroxyl group can also be achieved to produce ethers. This transformation can be accomplished through various methods. For example, photocatalytic dehydrogenated etherification of 2-aryl benzylic alcohols has been reported as an efficient method for forming chromenes through visible-light-induced photoredox catalysis. rsc.org While this specific example leads to a cyclic ether, other standard etherification protocols, such as Williamson ether synthesis, could potentially be applied to this compound, though specific examples in the literature are less common.

Aromatic Ring Functionalization

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution (SEAr) , a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgbyjus.com The rate and regioselectivity (the position of substitution—ortho, meta, or para) of these reactions are influenced by the existing substituents on the ring: the amino group (-NH₂) and the benzhydrol group (-CH(OH)Ph). wikipedia.org

The amine group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. wikipedia.org The hydroxyl-bearing benzylic group is also generally considered to be ortho-, para-directing and activating. The interplay of these two groups will direct incoming electrophiles primarily to the positions ortho and para to the amine group on its substituted ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. savemyexams.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen in the presence of a Lewis acid catalyst. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. savemyexams.com

A study has described a three-component coupling reaction involving arynes, aminosilanes, and carbonyl compounds to produce 2-aminobenzhydrols, demonstrating a method for ortho-selective double functionalization of aromatic skeletons. acs.org While this is a synthetic route to the molecule itself, it underscores the principles of functionalizing the aromatic core.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsPotential Product
NitrationHNO₃, H₂SO₄Nitro-substituted this compound
BrominationBr₂, FeBr₃Bromo-substituted this compound
Friedel-Crafts AcylationAcyl chloride, AlCl₃Acyl-substituted this compound

Applications of 2 Aminobenzhydrol As a Synthetic Intermediate

Precursor in Medicinal Chemistry

2-Aminobenzhydrol has emerged as a valuable scaffold in drug discovery, providing a synthetic entry point to several classes of pharmacologically important compounds.

This compound serves as a key intermediate in the synthesis of substituted 2-aminobenzophenones, a class of compounds known for a variety of biological activities, including antimitotic effects. A common synthetic route involves the oxidation of the secondary alcohol group of a this compound derivative to the corresponding ketone.

For example, in the creation of antimitotic agents that mimic the structure of combretastatin (B1194345), a multi-step synthesis is employed where a benzhydrol is a central intermediate. The general strategy involves a Grignard reaction between a substituted 2-nitrobenzaldehyde (B1664092) and an appropriate Grignard reagent to form a 2-nitrobenzhydrol derivative. This benzhydrol (alcohol) is then oxidized, typically using an oxidizing agent like pyridinium (B92312) dichromate (PDC), to yield the corresponding 2-nitrobenzophenone. In the final step, the nitro group is reduced to an amino group, furnishing the desired pharmacologically active 2-aminobenzophenone (B122507). This strategic use of a this compound precursor is crucial for accessing benzophenone (B1666685) analogues that have shown potent inhibitory effects on tubulin polymerization. Current time information in Bangalore, IN.ijbs.com

The bifunctional nature of this compound makes it an adept precursor for the synthesis of heterocyclic structures, particularly seven-membered rings like benzoxazepines. In the development of squalene (B77637) synthase inhibitors, a flexible, "open form" this compound template was designed as an analogue to more rigid 4,1-benzoxazepine (B1262346) ring systems. fishersci.cafishersci.se This highlights its role as a strategic intermediate for accessing specific heterocyclic drug scaffolds. The synthesis of the clinical candidate Lapaquistat (TAK-475), a potent squalene synthase inhibitor, is based on a 4,1-benzoxazepine core, a structure class accessible from this compound-related precursors. wikipedia.org The ability to form these larger heterocyclic rings is a key application of this intermediate.

One of the most significant applications of this compound is in the development of targeted therapeutic agents, specifically inhibitors of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase). This enzyme catalyzes the first committed step in cholesterol biosynthesis, making it an attractive target for treating hyperlipidemia. sigmaaldrich.comwikipedia.org

Research has shown that a flexible this compound structure serves as a highly effective template for potent and selective squalene synthase inhibitors. fishersci.ca The development of these inhibitors involved designing an open-form structure that could mimic the binding of more complex, rigid molecules. The hydroxyl group of the benzhydrol moiety and the amino group are critical for the molecule's interaction with the enzyme's active site. X-ray crystallography studies have revealed that these inhibitors adopt a unique 11-membered ring-like conformation within the catalytic domain, stabilized by an intramolecular hydrogen bond between the benzhydrol's hydroxyl group and a side-chain amide carbonyl oxygen. fishersci.cawikipedia.org This specific binding mode, enabled by the this compound core, is responsible for the high inhibitory potency observed.

This targeted approach has led to the discovery of highly potent compounds, demonstrating the value of the this compound scaffold in rational drug design. wikipedia.org

Targeted Agent Information
Therapeutic Target Squalene Synthase (Farnesyl-Diphosphate Farnesyltransferase)
Disease Indication Hyperlipidemia (High Cholesterol)
Key Structural Motif This compound Template
Mechanism of Action Inhibition of the first committed step in cholesterol biosynthesis from farnesyl pyrophosphate. sigmaaldrich.comdrugbank.com
Binding Insight Forms an 11-membered ring conformation via an intramolecular hydrogen bond in the enzyme's active site. fishersci.cawikipedia.org

Intermediate for Heterocyclic Drug Scaffolds

Contributions to Advanced Materials Research

While the primary documented application of this compound is in medicinal chemistry, its chemical structure suggests potential for use in materials science.

This compound possesses two reactive functional groups—an amine (-NH₂) and a hydroxyl (-OH)—making it a suitable monomer for step-growth polymerization. In principle, it can undergo polycondensation reactions to form polymers such as polyamides (reacting with dicarboxylic acids) or polyethers (via self-condensation of the alcohol with acid catalysis), among others. cenmed.com This bifunctionality is a key characteristic for monomers used in creating a wide array of polymeric materials. However, specific research detailing the synthesis and characterization of polymers derived directly from this compound is not extensively documented in the literature, where related compounds like diaminobenzophenones are more commonly cited. researchgate.netgoogleapis.com

The ortho-amino alcohol structure of this compound allows it to function as a bidentate chelating ligand for various metal ions. The nitrogen of the amino group and the oxygen of the hydroxyl group can coordinate to a metal center, forming a stable five-membered ring. Such metal complexes often exhibit interesting catalytic properties or biological activities. While numerous studies report the use of ligands derived from the oxidized form, 2-aminobenzophenone, to create catalytically active metal complexes for reactions like aniline (B41778) oxidation uni.lunih.gov, the direct use of this compound as a ligand is a plausible but less explored area of research.

Optoelectronic Materials Precursors

This compound serves as a valuable synthetic intermediate in the creation of heterocyclic compounds that are precursors to advanced optoelectronic materials. Its unique structure, featuring both an amino group and a benzhydrol moiety, allows for its use in cyclization reactions to form polycyclic aromatic compounds with desirable photophysical properties.

One notable application is in the synthesis of acridine (B1665455). Research has demonstrated that this compound can undergo a thermal cyclization reaction to yield acridine. researchgate.net In this process, the vapor of this compound is passed over a catalyst such as calcium oxide at high temperatures (450–650 °C) under a nitrogen atmosphere, leading to the formation of the acridine ring system. researchgate.net Acridines are a class of nitrogen-containing heterocycles known for their strong fluorescence and are investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Furthermore, derivatives of this compound are utilized in the synthesis of substituted quinazolines, another important class of heterocycles in materials science. An arene Ru(II) benzhydrazone (B1238758) complex has been shown to catalyze a sequential acceptorless dehydrogenative coupling of this compound derivatives with benzyl (B1604629) alcohols. organic-chemistry.org This reaction, conducted in the presence of ammonium (B1175870) acetate (B1210297), produces a diverse range of 2,4-disubstituted quinazolines under mild conditions. organic-chemistry.org Quinazoline (B50416) derivatives have been studied for their optical properties, including their UV-Visible absorption and fluorescence spectra, which are critical for their potential application in optoelectronic devices. researchgate.net The electronic properties of these molecules can be tuned by the nature and position of substituents on the quinazoline core. researchgate.net

The synthetic pathways starting from this compound and its derivatives provide access to a variety of fused aromatic systems that are key components in the development of novel organic materials for electronics and photonics.

Spectroscopic and Structural Elucidation Studies of 2 Aminobenzhydrol

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. For 2-Aminobenzhydrol, one would expect to observe distinct signals for the protons on the two aromatic rings, the amine (-NH₂) protons, the alcohol (-OH) proton, and the single methine (CH) proton. The aromatic region (typically 6.5-8.0 ppm) would likely show complex splitting patterns due to the coupling between adjacent protons on each ring. The chemical shift of the methine proton, being attached to both an oxygen atom and two phenyl rings, would be expected to appear downfield. The amine and alcohol proton signals can vary in position and may appear as broad singlets due to chemical exchange and hydrogen bonding.

¹³C NMR spectroscopy detects the carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. For this compound, with its 13 carbon atoms, one would anticipate a corresponding number of signals, assuming no accidental overlap. The chemical shifts would be influenced by the attached atoms and the aromaticity. The carbon atom of the C-OH group (the carbinol carbon) would have a characteristic shift, typically in the 60-90 ppm range. The aromatic carbons would appear in the 110-150 ppm region.

Currently, specific, experimentally verified ¹H and ¹³C NMR data for this compound are not available in published literature.

Two-Dimensional NMR Techniques for Structural Confirmation

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum of this compound would confirm the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign which proton signal corresponds to which carbon signal in the structure.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for identifying connections between different parts of the molecule, for instance, by showing a correlation from the methine proton to the carbons of both phenyl rings.

Without initial 1D NMR data, no 2D NMR analyses for this compound have been published.

Infrared and Raman Spectroscopic Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Mode Assignments

The IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to its functional groups. These techniques are complementary; some vibrations are more active in IR and others in Raman.

Expected Vibrational Modes for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (Broad)
N-H (Amine)Stretching3300-3500 (Two bands)
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching~2900
C=C (Aromatic)Ring Stretching1450-1600
C-O (Alcohol)Stretching1000-1260
C-N (Amine)Stretching1020-1250

This table is based on general spectroscopic principles, not on experimental data for this compound.

Hydrogen Bonding Network Analysis

The presence of both a hydroxyl (-OH) group and an amino (-NH₂) group allows for the formation of hydrogen bonds. These can be intramolecular (within the same molecule, potentially between the -OH proton and the nitrogen of the -NH₂ group) or intermolecular (between different molecules). IR spectroscopy is particularly sensitive to hydrogen bonding. The formation of hydrogen bonds typically causes the O-H and N-H stretching frequencies to shift to lower wavenumbers (become more broad and appear at a lower frequency) compared to the free, non-bonded groups. Studies involving changes in concentration or solvent could help differentiate between intramolecular and intermolecular bonding. However, no such specific studies have been reported for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular weight of this compound is 199.25 g/mol . nih.govmdpi.com

Loss of Water: A common fragmentation for alcohols, leading to a peak at m/z 181 ([M-18]⁺).

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbinol carbon, which could result in the loss of a phenyl radical (C₆H₅•) to give an ion at m/z 122, or the loss of an aminophenyl radical (C₆H₄NH₂•) to give an ion at m/z 107.

Benzylic Cleavage: The ion resulting from the loss of water ([M-H₂O]⁺) could further fragment.

A high-resolution mass spectrometry (HRMS) experiment would be able to confirm the elemental formula of the parent ion and its fragments with high accuracy.

X-ray Crystallography and Solid-State Structural Determination

Crystals of 2-aminodiphenylmethanol (also known as this compound) have been analyzed and found to be rhombohedral, belonging to the space group R. rsc.org The structure was resolved using direct methods and refined to a final R-value of 0.064 based on 916 observed reflections. rsc.org A significant finding from the crystallographic data is that the molecules are interconnected into polymeric units through strong hydrogen bonds established between the hydroxyl (OH) functions. rsc.org This intermolecular hydrogen bonding is a key feature of the solid-state structure of this compound.

In a related study, the crystal structure of the precursor, 2-aminobenzophenone (B122507), was also determined. rsc.org Crystals of 2-aminobenzophenone are monoclinic, with the space group P21/c. rsc.org The structure was solved by direct methods and refined to an R-value of 0.042. rsc.org The molecular packing in this case is dictated by both intramolecular and intermolecular N–H⋯O hydrogen bonds, resulting in a linear chain structure. rsc.org This information on the precursor can provide valuable context for understanding the structural features of this compound.

A derivative of this compound was also studied within the active site of squalene (B77637) synthase, revealing that it adopts an 11-membered ring conformation stabilized by an intramolecular hydrogen bond. nih.gov While this is a derivative, it highlights the conformational flexibility of the this compound scaffold.

Crystallographic Data for 2-Aminodiphenylmethanol:

ParameterValue
Crystal SystemRhombohedral
Space GroupR
a (Å)13.418(3)
α (°)113.23(1)
Z6
R-factor0.064
Source: Journal of the Chemical Society, Perkin Transactions 2, 1985 rsc.org

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly valuable for determining the enantiomeric excess (e.e.) and absolute configuration of chiral compounds like this compound.

Circular Dichroism (CD) spectroscopy is a primary chiroptical technique. mdpi.com It measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mdpi.com Enantiomers, while having identical UV-Vis absorption spectra, exhibit CD spectra that are equal in magnitude but opposite in sign. jasco-global.com This characteristic allows for the quantitative determination of the enantiomeric composition of a sample. jasco-global.comchromatographytoday.com

The determination of enantiomeric ratios is critical, as different enantiomers of a molecule can have vastly different biological activities. For instance, one enantiomer of a drug can be therapeutic while the other may be inactive or even harmful. jasco-global.com

Vibrational Circular Dichroism (VCD) is another powerful chiroptical method that measures the differential absorption of left and right circularly polarized infrared radiation. nih.gov A key advantage of VCD is that it does not require the presence of a UV chromophore, making it suitable for a broader range of molecules. nih.gov By comparing the experimental VCD spectrum to quantum chemical predictions, the absolute configuration of a chiral molecule can be determined. nih.gov The technique can be sensitive enough to detect low levels of an enantiomeric impurity. nih.gov

The general approach for assessing enantiomeric purity using chiroptical spectroscopy involves:

Measuring the CD or VCD spectrum of the sample.

Comparing the spectrum to that of a known enantiomerically pure standard, if available.

Utilizing the fact that the signal intensity is proportional to the enantiomeric excess to calculate the ratio of enantiomers in the sample. jasco-global.com

For complex mixtures, chiroptical detectors can be coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). jasco-global.comresearchgate.net This combination allows for the determination of the enantiomeric ratio of each chiral component in the mixture, even without achieving baseline separation of the enantiomeric peaks. jasco-global.com

While specific chiroptical data for this compound is not extensively reported in the provided search results, the principles of these techniques are directly applicable to its analysis. The presence of chiral centers and chromophores in this compound makes it an ideal candidate for analysis by both electronic and vibrational circular dichroism.

Computational Chemistry and Theoretical Studies of 2 Aminobenzhydrol

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the electronic structure and reactivity of 2-Aminobenzhydrol. These methods are instrumental in elucidating the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has been employed to investigate the reaction mechanisms involving this compound derivatives. For instance, DFT calculations have been utilized to study the synthesis of 2,4-disubstituted quinazolines from this compound derivatives and benzyl (B1604629) alcohols. acs.org These studies help in understanding the intermediates and transition states of the reaction. In the synthesis of quinoline (B57606) derivatives, DFT has been used to model the molecular orbitals of the reaction, indicating that the polarity of the solvent can influence the chemoselectivity of the product. mdpi.com

Furthermore, DFT has been applied to understand the interactions between catalysts and substrates in reactions involving derivatives of this compound. acs.org These calculations can confirm hypotheses about interactions, such as those between an isothiourea catalyst and an aryl ring of an alcohol substrate during acylation. acs.org

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are computationally intensive but highly accurate, have been used to study intermolecular interaction energies in systems containing functional groups present in this compound, such as anilines. researchgate.net These calculations can elucidate the nature of non-covalent interactions, which are crucial for understanding crystal packing and molecular recognition. While specific ab initio studies focused solely on this compound are not prevalent in the searched literature, the principles from studies on related molecules, like para- and ortho-halogen anilines, demonstrate the capability of these methods to detail the roles of amino groups in hydrogen bonding. researchgate.net Some research mentions that docking results evaluated with ab initio methods can sometimes show artificially short intermolecular distances, highlighting the need for careful interpretation of computational data. mdpi-res.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational landscapes and interactions with their environment.

Conformational Analysis and Stability

The conformational properties of molecules derived from or related to the this compound scaffold have been a subject of interest. For example, a flexible this compound open form structure was designed as a potent squalene (B77637) synthase inhibitor. rcsb.orgresearchgate.netrcsb.org X-ray crystallography of a derivative revealed an 11-membered ring conformation stabilized by an intramolecular hydrogen bond, a feature that could be further investigated using conformational analysis in MD simulations. rcsb.orgrcsb.org The stability of such conformations is crucial for their biological activity. Studies on related aromatic amides have shown that conformations can be influenced by factors like N-alkylation and the solvent environment. acs.org

Solvent Effects and Intermolecular Interactions

MD simulations are particularly useful for studying the influence of solvents on molecular structure and interactions. In the context of reactions involving this compound, the choice of solvent has been shown to be critical. mdpi.com For instance, in the synthesis of tetrahydroquinolines, the solvent was found to influence both the activity and selectivity of the reaction. acs.org MD simulations can model the explicit interactions between the solute and solvent molecules, providing a rationale for such experimental observations. Furthermore, MD simulations have been used to analyze the binding stability of ligands in complex with proteins, which is a key aspect of drug design. nih.govmdpi.comresearchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful tools for predicting the binding modes of small molecules to macromolecular targets. The this compound scaffold has been identified as a promising template for the design of enzyme inhibitors. mdpi-res.comnih.govmdpi.comresearchgate.netmedilam.ac.ir

Specifically, derivatives of this compound have been developed as highly potent inhibitors of squalene synthase (SQS), a key enzyme in cholesterol biosynthesis. rcsb.orgresearchgate.netrcsb.orgnih.gov Molecular docking studies have been crucial in understanding how these inhibitors bind to the active site of SQS. nih.govmdpi.comresearchgate.netmedilam.ac.ir These studies have revealed key hydrophobic interactions and the importance of specific amino acid residues in the binding pocket. nih.govmdpi.comresearchgate.net The X-ray crystal structure of a this compound derivative in complex with human squalene synthase provides a detailed view of the binding mode, which can be used to validate and refine docking protocols. rcsb.org

The insights gained from these docking studies are instrumental in the structure-activity relationship (SAR) analysis and the rational design of new, more potent inhibitors. rcsb.orgrcsb.org

Ligand-Protein Interactions in Enzyme Inhibition Mechanisms

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating how ligands like this compound and its derivatives interact with protein targets. scielo.org.mxwikipedia.orgyoutube.com A notable example is the study of this compound as a template for inhibitors of squalene synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway. mdpi.comnih.gov

Researchers designed a flexible, open-form structure based on this compound, which demonstrated potent inhibitory activity against SQS, comparable to more rigid 4,1-benzoxazepin compounds. nih.gov X-ray crystallography of a derivative of this compound (compound 12 in the study) bound to the active site of SQS revealed the precise binding mode. nih.gov The data showed that the this compound template adopts an 11-membered ring-like conformation stabilized by an intramolecular hydrogen bond. nih.gov This conformation allows the ligand to fit effectively within the enzyme's active site. nih.gov

Key interactions observed in the crystal structure include:

Hydrogen Bonding: The hydroxyl group of the benzhydrol moiety and other functional groups on the derivatives form critical hydrogen bonds with amino acid residues in the SQS active site. nih.gov

Hydrophobic Interactions: The phenyl rings of the this compound core engage in hydrophobic interactions with nonpolar residues of the enzyme, contributing to binding affinity. mdpi.com

Molecular dynamics simulations can further complement these static pictures by providing insights into the dynamic behavior of the ligand-protein complex over time, confirming the stability of the binding mode and key interactions. wikipedia.orgmdpi.com

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. researchgate.net Computational methods are widely used to build and rationalize SAR, guiding the optimization of lead compounds. sigmaaldrich.comarxiv.org

For the this compound template targeting SQS, systematic modifications were made to explore the SAR. nih.gov The findings from these studies, supported by computational modeling, established several key relationships:

Modification SiteObservationImplication for Activity
Aromatic Ring Substituents Introduction of chloro-substituents on the phenyl rings influenced potency.Potency is sensitive to the electronic and steric properties of substituents on the aromatic rings.
Amine Substituent Varying the substituent on the amino group led to significant changes in inhibitory activity.This position is critical for interaction with the enzyme and can be modified to enhance binding affinity.
Side Chain Alterations to the side chain attached to the amine influenced the overall conformation and interaction with the enzyme.The nature and length of the side chain are important for optimizing inhibitory potential.

These SAR studies, which correlate structural changes with inhibitory constants (IC50 values), are essential for designing more potent and selective inhibitors. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed, using computational descriptors to create a mathematical relationship between the chemical structure and biological activity, thereby enabling the prediction of the potency of novel derivatives. nih.govnih.govjppres.com

Predictive Modeling for Chemical Transformations

For a molecule like this compound, which serves as a crucial intermediate in the synthesis of various biologically active compounds, predictive modeling can be applied in several ways: medchemexpress.com

Retrosynthesis Planning: AI-driven retrosynthesis tools can propose synthetic pathways to this compound from simpler starting materials. These tools analyze the target molecule and suggest a series of "disconnections" to identify potential precursors.

Reaction Condition Optimization: Machine learning models can predict the optimal temperature, solvent, and catalyst for a given transformation, such as the reduction of a 2-aminobenzophenone (B122507) to form this compound. This can lead to higher yields and reduced byproducts.

Predicting Reactivity and Stability: Theoretical calculations can predict the reactivity of different sites on the this compound molecule, guiding further chemical modifications. For instance, the nucleophilicity of the amino group or the reactivity of the hydroxyl group can be computationally estimated.

By integrating differential equations that describe reaction kinetics with machine learning, a hybrid modeling approach can be created to simulate and predict the dynamic evolution of chemical concentrations over time, offering a powerful tool for process optimization in chemical synthesis. medilam.ac.ir The development of such predictive models is crucial for accelerating the discovery and manufacturing of new chemical entities. nih.gov

Advanced Research on Biological Activities and Pharmacological Relevance of 2 Aminobenzhydrol Derivatives Excluding Dosage/administration

Mechanisms of Biological Action

The therapeutic potential of 2-Aminobenzhydrol derivatives stems from their ability to interact with and modulate various biological targets. Their mechanisms of action are multifaceted, involving direct enzyme inhibition, specific receptor binding, and modulation of complex cellular signaling cascades.

A primary mechanism through which this compound derivatives exert their effects is by inhibiting or modulating the activity of specific enzymes. This interaction is often highly specific, allowing for targeted intervention in metabolic and signaling pathways.

A significant area of research has focused on this compound derivatives as potent inhibitors of squalene (B77637) synthase (SQS). ucsd.edupreprints.org SQS is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis. mdpi.comresearchgate.net Its inhibition is a key target for developing cholesterol-lowering agents. researchgate.net

Researchers designed a flexible, open-form structure based on the this compound template, moving away from more rigid structures like 4,1-benzoxazepines. researchgate.netnih.gov This design proved to be highly effective, yielding compounds with potent SQS inhibitory activity. researchgate.netnih.gov For instance, a compound series developed by Daiichi Sankyo, based on a this compound template, demonstrated an IC₅₀ of 1.3 nM for SQS activity in rat hepatocytes. rsc.org

Further modifications led to the discovery of a novel template with robust SQS inhibitory activity. nih.gov One such derivative, 1-(4-((4-chloro-2-((2-chlorophenyl)(hydroxy)methyl)phenyl)(2,2-dimethylpropyl)amino)-4-oxobutanoyl)piperidine-3-carboxylic acid, was identified as a highly potent inhibitor. nih.gov X-ray crystallography of a derivative (compound 12) bound to the active site of squalene synthase revealed that this flexible template adopts an 11-membered ring-like conformation stabilized by an intramolecular hydrogen bond, providing crucial insights into its binding mode. researchgate.netnih.gov

However, it was noted that some of these potent benzhydrol templates were composed of easily rotatable atropisomers. researchgate.net To address this, subsequent research led to the development of atrop-fixed alkoxy-aminobenzhydrol derivatives, which were not only highly potent but also showed oral efficacy as squalene synthase inhibitors. researchgate.netdntb.gov.ua

Table 1: Squalene Synthase Inhibitory Activity of Selected this compound Derivatives

Compound Description Inhibitory Activity (IC₅₀) Source
Benzhydrol Template (Compound 1) A highly potent inhibitor from the new benzhydrol template. 0.85 nM (SSI) researchgate.net
SQSI Part of a this compound compound series. 1.3 nM (in rat hepatocytes) rsc.org

Analogues of this compound, particularly 2-aminobenzophenone (B122507) derivatives, have been shown to function as antagonists for specific receptors. Recent studies have identified these analogues as potent antagonists of the bradykinin (B550075) B1 receptor, demonstrating significant receptor occupancy in the central nervous system. patsnap.com The non-peptidic nature of this scaffold is advantageous for oral bioavailability. patsnap.com The interaction with the B1 receptor is stabilized by hydrogen bonding with key residues like asparagine or tyrosine and further enhanced by hydrophobic interactions. patsnap.com

In another example, ortho-phenylsulfonamido benzophenone (B1666685) derivatives, which share structural similarities, were designed as antagonists for the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor, a target for treating asthma and allergic diseases. nih.gov The presence of an intramolecular hydrogen bond between the sulfonamide NH and the carbonyl oxygen in these molecules appears to lock them into a specific conformation favorable for binding to the CRTH2 receptor. nih.gov This conformational constraint led to the design of benzodiazepinone derivatives that were significantly more potent CRTH2 antagonists. nih.gov

Furthermore, libraries of 1,4-benzodiazepine (B1214927) derivatives synthesized from 2-aminobenzophenones have been evaluated for their binding to the cholecystokinin (B1591339) A receptor. pnas.org Additionally, some benzophenonecarboxamide derivatives have been studied for their interaction with the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of fatty acid metabolism.

Derivatives of the closely related 2-aminobenzophenone scaffold have been shown to modulate critical cellular pathways, particularly those involved in cell division and proliferation. Certain derivatives act as potent antimitotic agents by inhibiting tubulin polymerization. nih.govresearchgate.net This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells. nih.gov

The structural framework of these compounds is often inspired by combretastatin (B1194345), a natural product known for its tubulin-binding properties. researchgate.net By replacing certain structural elements of combretastatin with a benzophenone core, researchers developed potent inhibitors of tubulin polymerization. nih.govresearchgate.net Some natural benzophenones have also been observed to modulate inflammatory pathways by affecting the production of inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-2 in macrophages. frontiersin.org Additionally, certain natural compounds are known to affect DNA repair pathways, which can sensitize cancer cells to treatments. researchgate.net

Receptor Binding and Ligand Interactions

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of this compound derivatives is highly dependent on their molecular structure. SAR studies have been instrumental in identifying the key chemical features required for their pharmacological effects.

SAR studies have provided critical insights into optimizing the potency of this compound derivatives as enzyme inhibitors and receptor ligands.

For squalene synthase inhibitors, the initial design of a flexible, open-ring this compound structure was a key breakthrough, showing potent activity comparable to more rigid cyclic compounds. nih.gov The ability of this flexible structure to form an 11-membered ring conformation via an intramolecular hydrogen bond within the enzyme's active site is a crucial feature for high-potency inhibition. researchgate.netnih.gov

In the context of antimitotic agents based on the 2-aminobenzophenone scaffold, the presence of an amino group at the ortho position of the benzophenone ring is considered integral for enhanced growth-inhibitory activity. researchgate.net The substitution pattern on the aromatic rings also plays a significant role. For instance, in a series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)thiophene derivatives (analogues of 2-aminobenzophenones), the substitution at the C-5 position of the thiophene (B33073) ring was critical for antiproliferative activity. nih.gov

For CRTH2 receptor antagonists based on ortho-phenylsulfonamido benzophenones, the intramolecular hydrogen bond that confers a rigid conformation is a key determinant of their high binding affinity. nih.gov This pre-organization of the molecule into its bioactive conformation reduces the entropic penalty upon binding to the receptor.

Rational Design of Modified Derivatives

The rational design of this compound derivatives has been a key strategy in developing novel therapeutic agents. This approach involves targeted structural modifications to optimize the pharmacological profile of the lead compound. One notable area of research has been the development of squalene synthase (SQS) inhibitors. cambridge.org Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, making it an attractive target for antihyperlipidemic drugs. cambridge.org

Starting with previously developed morpholine (B109124) derivatives, researchers have undertaken extensive structural alterations to the this compound scaffold. These modifications have focused on substituting or altering the morpholine ring to enhance the compound's inhibitory effect on squalene synthase while introducing additional beneficial properties, such as antioxidant activity. cambridge.org Structure-activity relationship (SAR) studies have been instrumental in this process, guiding the design of bifunctional analogues that combine SQS inhibition with the ability to reduce lipid peroxidation. cambridge.org This dual-action profile is sought after for creating multifunctional agents against conditions like atherosclerosis. cambridge.org

Preclinical Investigations of Efficacy and Selectivity

Preclinical studies are crucial for evaluating the therapeutic potential of newly synthesized compounds. For this compound derivatives, these investigations have centered on their efficacy as enzyme inhibitors and their selectivity.

In vitro screening of this compound derivatives has provided valuable data on their biological activity. Assays measuring the 50% inhibitory concentration (IC50) are standard for quantifying a compound's potency. In the context of SQS inhibitors, several this compound analogues have demonstrated significant potency.

For instance, rationally designed bifunctional analogues have shown promising results in SQS inhibition assays. The table below summarizes the in vitro activity of some of the most potent compounds identified through these screening efforts. cambridge.org

CompoundTarget EnzymeIC50 Value (μM)Observed Activity
Analogue 1Squalene Synthase0.014Potent Inhibition
Analogue 2Squalene Synthase0.16Potent Inhibition
Analogue 3Squalene Synthase0.51Potent Inhibition

These results underscore the success of the rational design approach in producing highly active this compound derivatives against a specific molecular target. cambridge.org

Detailed mechanistic studies in cellular models for this compound derivatives are not extensively documented in the available research. While related compounds like 2-aminobenzophenones have been shown to induce cell cycle arrest, similar specific data for this compound derivatives is not currently available. Further research is needed to elucidate their precise mechanisms of action at the cellular level.

The primary molecular target identified for the pharmacologically active this compound derivatives discussed herein is squalene synthase (SQS). cambridge.org SQS catalyzes the first committed step in sterol biosynthesis, the conversion of farnesyl pyrophosphate to squalene. cambridge.org The validation of SQS as a therapeutic target for hypercholesterolemia and atherosclerosis has been a long-standing focus in medicinal chemistry. cambridge.org

The development of potent this compound-based inhibitors validates SQS as a viable target for this class of compounds. The demonstrated in vitro efficacy of these derivatives in inhibiting SQS confirms their on-target activity and provides a strong foundation for further preclinical development. cambridge.org

Mechanistic Studies in Cellular Models

Biochemical Pathways Influenced by this compound and its Metabolites

The primary biochemical pathway influenced by the studied this compound derivatives is the sterol biosynthesis pathway , also known as the mevalonate (B85504) pathway. By inhibiting squalene synthase, these compounds block the conversion of farnesyl pyrophosphate into squalene, a precursor to lanosterol (B1674476) and ultimately cholesterol. cambridge.org This targeted inhibition effectively downregulates the endogenous production of cholesterol.

Furthermore, some of the rationally designed derivatives also exhibit antioxidant properties, suggesting an influence on pathways related to oxidative stress. cambridge.org By reducing the peroxidation of hepatic microsomal membranes, these compounds may help mitigate the cellular damage caused by reactive oxygen species, a process implicated in the pathology of atherosclerosis. cambridge.org The metabolic fate of this compound itself and how its metabolites might influence other biochemical pathways is an area that requires further investigation.

Future Directions and Research Perspectives for 2 Aminobenzhydrol

Development of Novel Synthetic Methodologies

While classical routes to 2-aminobenzhydrol exist, often involving the reduction of the corresponding 2-aminobenzophenone (B122507), future research is geared towards more efficient, sustainable, and versatile synthetic methods. The development of methodologies that offer high yields and stereoselectivity is a primary objective.

One promising avenue is the transformation of readily available acyl hydrazides. A two-step process involving an aryne-based molecular rearrangement followed by a one-pot addition-elimination procedure has been developed to produce protected 2-aminobenzophenones. ucl.ac.ukacs.org This method is tolerant of a wide array of functional groups. ucl.ac.ukacs.org Subsequent stereoselective reduction of the ketone would yield chiral this compound derivatives, a key area for development.

Further innovation includes the development of one-pot reactions starting from simpler precursors. For instance, a novel one-pot, three-step synthesis prepares 2-aminobenzophenones from 2-alkynyl arylazides, catalyzed by palladium and copper. researchgate.net Adapting such multi-catalyst systems for the direct synthesis of this compound could represent a significant step forward, bypassing the isolation of the benzophenone (B1666685) intermediate.

Future methodologies may also focus on green chemistry principles, such as the use of ultrasound irradiation, which has been shown to produce high yields of 2-aminobenzophenone derivatives in shorter reaction times. researchgate.net

Methodology Precursors Key Features Potential Advancement for this compound
Acyl Hydrazide RearrangementAcyl hydrazides, BenzynesTolerant of diverse functional groups; forms protected 2-aminobenzophenones. ucl.ac.ukacs.orgDevelopment of in-situ or tandem stereoselective reduction to access chiral 2-aminobenzhydrols.
One-Pot Pd/Cu Catalysis2-Alkynyl arylazidesOne-pot, three-step process to 2-aminobenzophenones. researchgate.netrsc.orgIntegration of a reduction step into the one-pot sequence for direct synthesis.
Ultrasound-Assisted SynthesisNitrobenzenes, PhenylacetonitrileHigh yields, short reaction times for 2-aminobenzophenone synthesis. researchgate.netApplication of ultrasonic irradiation to the reduction step to enhance efficiency and yield.

Exploration of Undiscovered Reactivity Patterns

The bifunctional nature of this compound, with its nucleophilic amino group and a hydroxyl group on a chiral center, presents a rich playground for exploring novel reactivity. While its role as a precursor for heterocycles is known, its full reactive potential is yet to be harnessed.

Future research could focus on metal-catalyzed reactions that exploit both functional groups in a controlled manner. For example, developing reactions where the amino and hydroxyl groups coordinate to a metal center, directing subsequent transformations at specific positions on the aromatic rings, could lead to novel molecular architectures. The dual role of water and DMSO as hydrogen atom donors in certain cascade reactions highlights the potential for uncovering unique reactivity under specific conditions. acs.org

The transformation of 2-hydrazobenzophenones, precursors to 2-aminobenzophenones, involves the cleavage of an N-N bond without relying on harsh hydrogenation, pointing towards milder, more selective activation methods that could be applied to this compound derivatives. acs.org Exploring the reactivity of this compound under photoredox or electrochemical conditions could also unveil new reaction pathways that are inaccessible through traditional thermal methods.

Integration into Complex Chemical Synthesis Cascades

Cascade reactions, where multiple chemical bonds are formed in a single operation, represent the pinnacle of synthetic efficiency. This compound is an ideal substrate for designing such cascades.

A significant advancement is the use of a Ruthenium(II) complex to catalyze the acceptorless dehydrogenative coupling of this compound derivatives with benzyl (B1604629) alcohols. acs.org This process efficiently yields 2,4-disubstituted quinazolines, important heterocyclic motifs in medicinal chemistry. The cascade is highly selective and proceeds through several intermediates, including the corresponding 2-aminobenzophenone and a 1,2-dihydroquinazoline, demonstrating a complex and elegant reaction pathway. acs.org

Future work will likely expand this concept to other catalyst systems (e.g., copper, nickel) and a broader range of reaction partners. organic-chemistry.org The goal is to create diverse libraries of complex molecules from simple this compound building blocks. For instance, using this compound in electrochemical-induced cascade reactions, similar to those developed for related compounds, could provide access to unique polycyclic structures like N-aryl isoindolinones. mdpi.com The integration of this compound into multicomponent reactions, where three or more reactants combine in one pot, is another promising direction for rapidly building molecular complexity.

Cascade Reaction Catalyst/Reagents Product Significance
Acceptorless Dehydrogenative CouplingRu(II) complex, NH₄OAc2,4-Disubstituted QuinazolinesHighly selective, eco-friendly synthesis of valuable heterocycles from this compound derivatives. acs.org
Copper-Catalyzed AnnulationCuBr, Air (as oxidant)Quinazoline (B50416) derivativesUtilizes an inexpensive catalyst and environmentally friendly oxidant with related precursors. organic-chemistry.org
Polyphosphoric Acid (PPA)-Mediated RearrangementsPolyphosphoric Acid (PPA)3-(Indol-2-yl)quinoxalin-2-onesDemonstrates the potential for acid-mediated intramolecular cascades to form complex fused systems. acs.org

Emerging Applications in Drug Discovery beyond Current Scope

While derivatives of 2-aminobenzophenone are precursors to established drugs like chlordiazepoxide and anti-inflammatory agents, this compound itself is emerging as a key template for novel therapeutic agents. asianpubs.orgarabjchem.org A primary example is its application in the development of squalene (B77637) synthase inhibitors.

Researchers have designed a flexible, open-form this compound structure that exhibits potent squalene synthase inhibitory activity, comparable to more complex 4,1-benzoxazepine (B1262346) compounds. nih.gov This discovery positions this compound as a valuable scaffold for creating new antihyperlipidemic agents. nih.govresearchgate.net This moves the compound beyond a simple synthetic intermediate to a core component of a pharmacophore.

Future research will likely explore the this compound scaffold for other therapeutic targets. Its ability to present substituents in a specific three-dimensional arrangement makes it suitable for targeting protein-protein interactions or enzymatic active sites. Given that related benzophenone structures show potential as antimitotic agents that inhibit tubulin polymerization, exploring this compound derivatives for anticancer activity is a logical next step. Further modifications could also yield novel CNS agents or bradykinin (B550075) B1 receptor antagonists. arabjchem.org

Advanced Computational Design of Next-Generation Derivatives

Computational chemistry and computer-aided drug design (CADD) are indispensable tools for accelerating the discovery of new medicines. nih.gov The this compound scaffold is well-suited for such in silico approaches.

The successful design of this compound-based squalene synthase inhibitors was informed by structural insights. nih.gov X-ray crystallography of a derivative bound to the enzyme's active site revealed that the flexible template adopts an 11-membered ring-like conformation stabilized by an intramolecular hydrogen bond. nih.gov This crucial data provides a blueprint for the computational design of next-generation derivatives with enhanced potency and selectivity.

Future research will leverage molecular dynamics simulations and advanced QSAR (Quantitative Structure-Activity Relationship) models to refine the this compound template. nih.govresearchgate.net These methods can predict how modifications to the structure will affect its binding affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net For instance, computational tools can help in designing derivatives with optimal lipophilicity (log P values) for improved blood-brain barrier penetration for potential CNS applications. arabjchem.orgresearchgate.net This computational-experimental synergy will enable the rational design of new this compound-based drug candidates with tailored pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-Aminobenzhydrol with high purity, and how can researchers validate its structural integrity?

  • Methodology :

  • Use reductive amination of benzophenone derivatives with ammonia under controlled hydrogenation conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization using ethanol/water mixtures .
  • Validate purity via melting point analysis and high-performance liquid chromatography (HPLC). Confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) and Fourier-transform infrared (FTIR) spectroscopy to identify amine and hydroxyl functional groups .

Q. How should researchers safely handle this compound in laboratory settings to mitigate health risks?

  • Safety Protocols :

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure.
  • In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Store the compound in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s stability under varying pH and temperature conditions?

  • Analytical Framework :

  • Design controlled stability studies across pH ranges (3–11) and temperatures (25–60°C). Use UV-Vis spectroscopy to monitor degradation kinetics and liquid chromatography-mass spectrometry (LC-MS) to identify byproducts.
  • Apply statistical tools (e.g., ANOVA) to assess variability between studies and validate reproducibility. Cross-reference findings with primary literature to isolate discrepancies caused by impurities or methodological differences .

Q. What experimental strategies are effective for elucidating the reaction mechanisms of this compound in catalytic systems?

  • Mechanistic Approaches :

  • Use isotopic labeling (e.g., 15^{15}N-ammonia) to trace reaction pathways in reductive amination. Pair kinetic studies with density functional theory (DFT) simulations to model transition states and intermediate stability.
  • Employ in-situ FTIR or Raman spectroscopy to detect transient intermediates during catalysis. Validate hypotheses by comparing experimental activation energies with computational predictions .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis for collaborative studies?

  • Best Practices :

  • Document all experimental parameters (e.g., catalyst loading, solvent ratios, reaction time) in standardized protocols. Share raw data (e.g., chromatograms, spectral files) via open-access repositories.
  • Conduct inter-laboratory validation by replicating synthesis and characterization steps across independent research groups. Address variability through sensitivity analysis of critical parameters (e.g., temperature gradients, stirring rates) .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships involving this compound in pharmacological studies?

  • Statistical Workflow :

  • Apply nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} values. Use bootstrapping to estimate confidence intervals for small datasets.
  • Validate assumptions of normality and homoscedasticity using Shapiro-Wilk and Levene’s tests. For multivariate analyses, employ principal component analysis (PCA) to identify confounding variables .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s electronic properties?

  • Troubleshooting Guide :

  • Verify the accuracy of computational models (e.g., basis sets, solvation effects) by benchmarking against experimental UV-Vis and cyclic voltammetry data.
  • Re-examine sample purity and solvent interactions, as trace impurities or solvent polarity can significantly alter electronic spectra. Cross-validate findings with X-ray crystallography or electron paramagnetic resonance (EPR) spectroscopy .

Ethical and Methodological Compliance

Q. What ethical guidelines apply to studies involving this compound in human cell lines or animal models?

  • Compliance Framework :

  • Adhere to institutional review board (IRB) protocols for human-derived cell lines and follow the ARRIVE guidelines for animal studies. Document informed consent for human tissue use and ensure compliance with the 3Rs (Replacement, Reduction, Refinement) in animal experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.